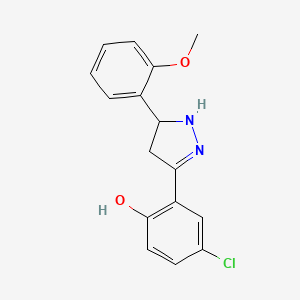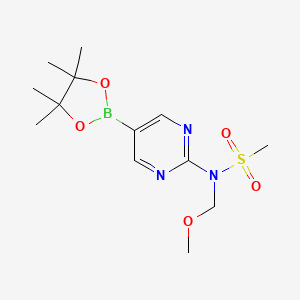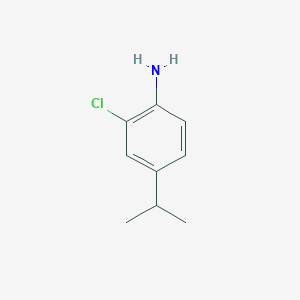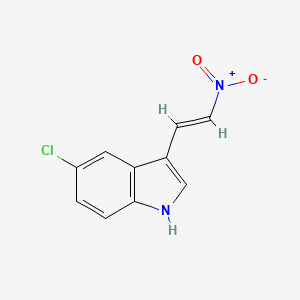
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered significant attention in scientific research. It is a member of the benzamide class of compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves the inhibition of several enzymes, including CDK4 and GSK-3β. CDK4 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in several signaling pathways and its inhibition can lead to the activation of several downstream targets.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit anti-cancer activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been found to exhibit anti-inflammatory activity and has been studied as a potential treatment for inflammatory bowel disease. Additionally, it has been found to exhibit neuroprotective activity and has been studied as a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide in lab experiments is its ability to inhibit several enzymes, including CDK4 and GSK-3β. This makes it a useful tool in the study of protein-protein interactions and as a potential drug candidate. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide. One direction is the further study of its anti-cancer activity and its potential use as a cancer treatment. Another direction is the study of its potential use as a treatment for neurodegenerative diseases. Additionally, the compound could be further studied as a tool in the study of protein-protein interactions and as a potential drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-bromo-1-phenylethanol with cyclopropylmagnesium bromide to form 2-cyclopropyl-2-hydroxy-2-phenylethanol. The second step involves the reaction of the resulting compound with cyanogen bromide to form 2-cyclopropyl-2-hydroxy-2-phenylethyl cyanide. The final step involves the reaction of the resulting compound with 3-chlorobenzamide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has been found to exhibit various scientific research applications. It has been used as a tool in the study of protein-protein interactions and as a potential drug candidate for the treatment of various diseases. The compound has been found to exhibit inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4) and glycogen synthase kinase 3β (GSK-3β). It has also been found to exhibit anti-cancer activity against several cancer cell lines.
Eigenschaften
IUPAC Name |
3-cyano-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-14-5-4-6-15(11-14)18(22)21-13-19(23,17-9-10-17)16-7-2-1-3-8-16/h1-8,11,17,23H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJEDCNVWRXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC(=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)
![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)


methanone](/img/structure/B2785982.png)
![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)



![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)